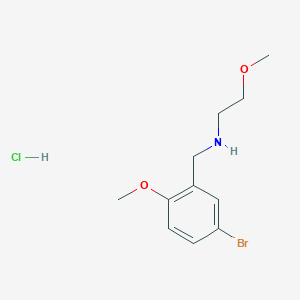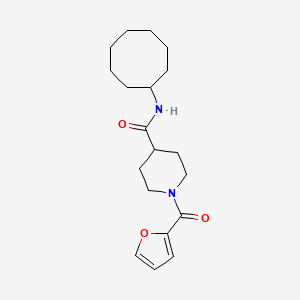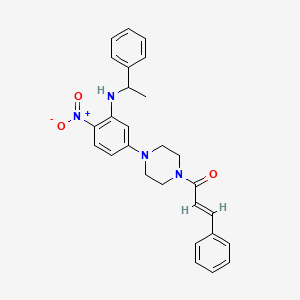
N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as 25B-NBOMe, and it belongs to the family of N-benzylphenethylamines. The purpose of
Aplicaciones Científicas De Investigación
N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have a high affinity for the serotonin 2A receptor, which is a target for many drugs used in the treatment of psychiatric disorders. N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride has also been shown to have hallucinogenic effects, which has led to its use in research on the neural basis of perception and consciousness.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride involves its binding to the serotonin 2A receptor. This binding results in the activation of the receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways is thought to be responsible for the hallucinogenic effects of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride are not fully understood. However, studies have shown that this compound has hallucinogenic effects, which include altered perception, thought, and mood. N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride has also been shown to have a high affinity for the serotonin 2A receptor, which suggests that it may have potential applications in the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride in lab experiments include its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the neural basis of perception and consciousness. However, the limitations of using this compound in lab experiments include its potential for hallucinogenic effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride. One direction is to investigate its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and risks.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride involves several steps. The first step involves the reaction of 2-methoxyethanamine with 5-bromo-2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine. The second step involves the reaction of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine with hydrochloric acid, which results in the formation of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride.
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-14-6-5-13-8-9-7-10(12)3-4-11(9)15-2;/h3-4,7,13H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJXZESPABYXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)Br)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5377507.png)
![2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5377514.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5377530.png)
![4-amino-N'-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5377542.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377547.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol](/img/structure/B5377555.png)
![6-{3-chloro-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5377556.png)
![1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377576.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B5377600.png)
![N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377608.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377614.png)